Kopsininic acid
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Overview
Description
Kopsininic acid is a natural product derived from the plant genus Kopsia, which belongs to the family Apocynaceae . This compound is part of a group of monoterpene indole alkaloids, which are known for their complex structures and significant biological activities . This compound has been studied for its potential medicinal properties, including anti-inflammatory and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kopsininic acid involves multiple steps due to its complex polycyclic structure. One common approach is the total synthesis method, which includes constructing the polycyclic skeleton and installing stereocenters . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes and improved reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Kopsininic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of kopsininic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cytotoxic processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit certain pro-inflammatory cytokines and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Kopsininic acid is part of a group of monoterpene indole alkaloids, which include compounds like kopsine, fruticosine, and mersinine . These compounds share similar structural features but differ in their specific functional groups and biological activities . This compound is unique due to its specific polycyclic structure and the presence of certain functional groups that contribute to its distinct biological properties .
List of Similar Compounds
- Kopsine
- Fruticosine
- Mersinine
Biological Activity
Kopsininic acid, a monoterpene alkaloid derived from the genus Kopsia, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique monoterpene structure, which contributes to its biological activity. The compound is part of a larger class of alkaloids found in Kopsia species, which are known for their medicinal properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against various pathogens. Studies indicate that it inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research has shown that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
- Cytotoxicity : this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have reported that it induces apoptosis in various cancer cells, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, possibly through the inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities of this compound
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction, leading to cell death .
- Inflammatory Pathway Modulation : The compound inhibits nuclear factor-kappa B (NF-κB) signaling, which plays a critical role in inflammation, thereby mitigating inflammatory responses .
- Microbial Growth Inhibition : this compound disrupts bacterial cell membranes and interferes with metabolic processes, contributing to its antimicrobial effects .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-16(24)14-12-18-6-3-10-22-11-9-19(17(18)22)13-4-1-2-5-15(13)21-20(14,19)8-7-18/h1-2,4-5,14,17,21H,3,6-12H2,(H,23,24)/t14-,17-,18+,19+,20+/m0/s1 |
InChI Key |
AZPTZMIACWMVSO-IGGMLHCZSA-N |
Isomeric SMILES |
C1C[C@@]23CC[C@@]4([C@@H](C2)C(=O)O)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |
Canonical SMILES |
C1CC23CCC4(C(C2)C(=O)O)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Origin of Product |
United States |
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